molecular formula C11H7NO4 B1298063 5-(2-Nitrophenyl)-2-furaldehyde CAS No. 20000-96-8

5-(2-Nitrophenyl)-2-furaldehyde

Cat. No. B1298063
CAS RN: 20000-96-8
M. Wt: 217.18 g/mol
InChI Key: QBYRUURYXPVDAK-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-2-furaldehyde, also known as 5-(2-Nitrophenyl)furfural, is a furfural derivative . It has the empirical formula C11H7NO4 and a molecular weight of 217.18 . It is used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol .


Physical And Chemical Properties Analysis

5-(2-Nitrophenyl)-2-furaldehyde is a solid substance . Its boiling point is 105-107 °C/30 mmHg, and its melting point is 94-97 °C . The temperature dependences of saturated vapor pressures of related compounds have been determined by the Knudsen effusion method .

Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties of 5-(2-Nitrophenyl)-2-furaldehyde have been studied extensively . The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . This information is crucial for understanding the compound’s behavior under different conditions and can contribute to optimizing processes of synthesis, purification, and application .

Biological Activity

Arylfurane compounds, such as 5-(2-Nitrophenyl)-2-furaldehyde, exhibit various biological activities . They have been found to possess antimicrobial, anticonvulsant, anticancer, and tuberculostatic properties . This makes them potentially useful in the development of new medications .

Green Chemistry

The compound has been involved in three-component cyclization with urea or thiourea and furoilacetic ester in the Bidginelli reaction . This multicomponent reaction is very promising as it saves resources and promotes the concept of “green” chemistry .

Biochemical Functions

A deeper understanding of the biochemical functions of 5-(2-Nitrophenyl)-2-furaldehyde requires studying its thermodynamic properties . The evaporation and sublimation enthalpies, entropy, and Gibbs energy contain information about the energy of intermolecular interactions in the compound .

Formation Enthalpy

The formation enthalpy of a substance in the gaseous state, calculated on the basis of the vaporization enthalpy and the formation enthalpy in condensed form, contains information about the internal interactions between atoms in the molecule . This information is crucial for understanding the compound’s stability and reactivity .

Practical Usage

The presence of nitro and carbonyl groups in 5-(2-Nitrophenyl)-2-furaldehyde extends possibilities of its practical usage . These functional groups can participate in a variety of chemical reactions, making the compound versatile in synthetic applications .

Safety and Hazards

The safety data sheet for related compounds suggests that they may be harmful if inhaled, absorbed through skin, or swallowed . They may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

5-(2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRUURYXPVDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350089
Record name 5-(2-Nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)-2-furaldehyde

CAS RN

20000-96-8
Record name 5-(2-Nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Nitrophenyl)furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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